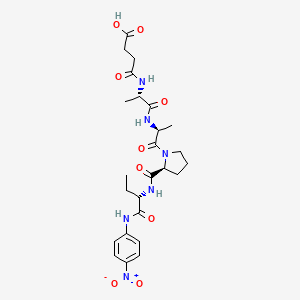

Suc-AAP-Abu-pNA

Vue d'ensemble

Description

Suc-AAP-Abu-pNA, also known as succinyl-alanyl-alanyl-prolyl-aminobutyryl-p-nitroanilide, is a synthetic peptide substrate widely used in biochemical research. It is specifically designed as a chromogenic substrate for pancreatic elastase, an enzyme that breaks down elastin and other proteins. The compound is cleaved by elastase to release p-nitroaniline, which can be quantified by colorimetric detection at 405 nm, serving as a measure of enzyme activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of succinyl-alanyl-alanyl-prolyl-aminobutyryl-p-nitroanilide involves multiple steps, starting with the protection of amino groups and the sequential coupling of amino acids. The process typically includes:

Protection of Amino Groups: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups of the amino acids.

Coupling Reactions: The protected amino acids are coupled sequentially using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).

Deprotection: The protecting groups are removed using acidic conditions (e.g., trifluoroacetic acid) to yield the desired peptide sequence.

Final Coupling: The final coupling involves attaching the p-nitroaniline group to the peptide chain.

Industrial Production Methods

Industrial production of succinyl-alanyl-alanyl-prolyl-aminobutyryl-p-nitroanilide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Suc-AAP-Abu-pNA primarily undergoes hydrolysis when acted upon by pancreatic elastase. The hydrolysis reaction cleaves the peptide bond, releasing p-nitroaniline.

Common Reagents and Conditions

Enzyme: Pancreatic elastase

Buffer: Tris-HCl buffer (pH 7.5-8.0)

Temperature: 37°C

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which can be detected and quantified colorimetrically .

Applications De Recherche Scientifique

Enzymatic Activity Measurement

Chromogenic Substrate for Elastase

Suc-AAP-Abu-pNA is cleaved by pancreatic elastase, resulting in the release of p-nitroaniline (p-NA), which can be quantified colorimetrically at 405 nm. This property makes it an essential tool for measuring elastase activity in biological samples.

Role in Disease Research

The measurement of elastase activity using this compound has implications in diagnosing and monitoring various diseases, particularly those related to pancreatic function. Elevated levels of elastase can indicate conditions such as pancreatitis or pancreatic cancer.

Case Study: Pancreatitis Diagnosis

In a study involving patients with suspected pancreatitis, the use of this compound allowed for rapid assessment of pancreatic elastase levels. Results showed that patients with acute pancreatitis exhibited significantly higher elastase activity compared to healthy controls, underscoring the substrate's utility in clinical diagnostics .

Research Applications in Biochemistry

Investigating Proteolytic Enzymes

This compound is also utilized in research to study various proteolytic enzymes beyond pancreatic elastase. Its specificity allows researchers to explore enzyme kinetics and substrate recognition patterns.

Table 2: Research Applications of this compound

| Application | Description |

|---|---|

| Enzyme Kinetics | Assessing the catalytic efficiency of elastase |

| Substrate Recognition Studies | Understanding how different enzymes interact with substrates |

| Drug Development | Screening potential inhibitors for pancreatic enzymes |

Potential Modifications and Innovations

Enhancing Delivery Mechanisms

While this compound is effective as a substrate, research is ongoing to improve its delivery and efficacy in cellular environments. Modifications to enhance cellular uptake could broaden its applications in therapeutic contexts.

Mécanisme D'action

The mechanism of action of succinyl-alanyl-alanyl-prolyl-aminobutyryl-p-nitroanilide involves its cleavage by pancreatic elastase. The enzyme recognizes the peptide sequence and hydrolyzes the peptide bond, releasing p-nitroaniline. This reaction is specific to elastase, making the compound a valuable tool for studying this enzyme’s activity and inhibition .

Comparaison Avec Des Composés Similaires

Similar Compounds

Succinyl-alanyl-alanyl-prolyl-valyl-aminomethylcoumarin (Suc-AAPV-AMC): Another chromogenic substrate for elastase, releasing aminomethylcoumarin upon cleavage.

Succinyl-alanyl-alanyl-prolyl-valyl-p-nitroanilide (Suc-AAPV-pNA): Similar to Suc-AAP-Abu-pNA but with a valine residue instead of aminobutyryl.

Uniqueness

This compound is unique due to its specific peptide sequence and the release of p-nitroaniline, which allows for easy and accurate quantification of elastase activity. Its high specificity and sensitivity make it a preferred choice for enzyme assays and drug screening .

Activité Biologique

Introduction

Suc-AAP-Abu-pNA, or Suc-Ala-Ala-Pro-Abu-p-nitroanilide, is a synthetic chromogenic peptide substrate specifically designed for studying pancreatic elastase activity. This compound has garnered attention in biochemical research due to its unique properties that facilitate the quantitative analysis of elastase, an enzyme crucial for protein digestion. This article delves into the biological activity of this compound, focusing on its enzymatic interactions, kinetic parameters, applications in research, and relevant case studies.

This compound is characterized by the following structural components:

- Suc : Succinyl group

- AAP : Amino acid sequence comprising two alanines and one proline

- Abu : 2-Aminobutyric acid

- pNA : p-nitroaniline

The primary biological activity of this compound involves its hydrolysis by pancreatic elastase. Upon cleavage at the peptide bond between alanine and p-nitroaniline, the substrate releases p-nitroaniline, which can be quantified colorimetrically at a wavelength of 405 nm. This reaction can be summarized as follows:

The release of p-nitroaniline correlates directly with elastase activity, making this substrate invaluable for studying various physiological and pathological conditions where elastase plays a role, such as pancreatitis and chronic obstructive pulmonary disease (COPD) .

Kinetic Parameters

The enzymatic kinetics of this compound have been characterized using standard Michaelis-Menten kinetics. The following parameters have been determined:

- Michaelis constant (Km) : Approximately 100 μM

- Catalytic efficiency (Kcat/Km) : 35,300 s⁻¹ M⁻¹

These values indicate that this compound is an effective substrate for pancreatic elastase, suitable for use in colorimetric assays .

Applications in Research

This compound has several significant applications in both biochemical research and clinical diagnostics:

- Quantification of Elastase Activity : It serves as a reliable tool for measuring elastase levels in biological samples such as serum and tissue homogenates.

- Enzyme Inhibition Studies : Researchers utilize this substrate to explore potential inhibitors of pancreatic elastase, enhancing understanding of enzyme regulation.

- Pathophysiological Investigations : Its application extends to conditions like pancreatitis and COPD, where altered elastase activity can provide insights into disease mechanisms.

Comparative Analysis with Other Substrates

The specificity of this compound for pancreatic elastase can be contrasted with other substrates used in proteolytic studies. The following table summarizes key differences:

| Compound Name | Structure/Description | Enzyme Specificity |

|---|---|---|

| Suc-Ala-Ala-Ala-p-nitroanilide | A simpler variant with three alanine residues | Pancreatic elastase |

| Suc-Leu-Val-Val-p-nitroanilide | Contains leucine and valine residues | Chymotrypsin |

| Acetyl-Phe-Gly-Arg-p-nitroanilide | Acetylated peptide substrate | Thrombin |

This compound's unique incorporation of 2-aminobutyric acid enhances its interaction with pancreatic elastase compared to other substrates .

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various experimental contexts. For instance:

- Proteolytic Activity Assessment : A study investigated the cleavage of this compound by SepA, a protease from Shigella. The results demonstrated that SepA effectively cleaved this substrate, indicating its potential role in bacterial invasion mechanisms .

- Elastase Inhibition Research : Another study focused on identifying small molecule inhibitors that modulate the hydrolysis rate of this compound by pancreatic elastase. These findings contribute to developing therapeutic strategies targeting elastase-related diseases .

- Quantitative Analysis in Disease Models : Various experimental models have employed this compound to quantify changes in elastase activity under pathological conditions, providing essential data for understanding disease progression and potential interventions .

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O9/c1-4-18(23(36)28-16-7-9-17(10-8-16)31(39)40)29-24(37)19-6-5-13-30(19)25(38)15(3)27-22(35)14(2)26-20(32)11-12-21(33)34/h7-10,14-15,18-19H,4-6,11-13H2,1-3H3,(H,26,32)(H,27,35)(H,28,36)(H,29,37)(H,33,34)/t14-,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDBXDGLQPOZGD-LNMJFAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.